molecular formula C20H26N6O B7344466 N-[4-(pyridin-2-ylamino)cyclohexyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide

N-[4-(pyridin-2-ylamino)cyclohexyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide

Katalognummer B7344466
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: JPDGCZKSVLCFGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(pyridin-2-ylamino)cyclohexyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide, commonly known as NPC1161B, is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound belongs to the class of pyrazine carboxamides and has shown promising results in preclinical studies.

Wirkmechanismus

The mechanism of action of NPC1161B is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various disease processes. For example, NPC1161B has been shown to inhibit the activity of the enzyme phosphodiesterase 10A, which is involved in the regulation of dopamine signaling in the brain. This inhibition may be beneficial in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
NPC1161B has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. NPC1161B has also been shown to reduce inflammation and oxidative stress in animal models of disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using NPC1161B in lab experiments is its high potency and specificity for certain enzymes and proteins. This allows for more precise targeting of specific disease processes. However, one limitation of using NPC1161B is its potential toxicity and side effects, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of NPC1161B. One potential direction is the development of new synthetic methods for the compound, which may improve its yield and purity. Another direction is the study of NPC1161B in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of NPC1161B and its potential for use in clinical settings.

Synthesemethoden

The synthesis of NPC1161B involves the reaction of 2-chloropyrazine with 1,4-cyclohexanediamine in the presence of potassium carbonate to form 2-(cyclohexylamino)pyrazine. This intermediate is then reacted with 2-pyridinylamine in the presence of triethylamine to form the final product, NPC1161B.

Wissenschaftliche Forschungsanwendungen

NPC1161B has been studied extensively for its potential as a therapeutic agent for various diseases. It has shown promising results in preclinical studies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. NPC1161B has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Eigenschaften

IUPAC Name

N-[4-(pyridin-2-ylamino)cyclohexyl]-6-pyrrolidin-1-ylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(17-13-21-14-19(25-17)26-11-3-4-12-26)24-16-8-6-15(7-9-16)23-18-5-1-2-10-22-18/h1-2,5,10,13-16H,3-4,6-9,11-12H2,(H,22,23)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDGCZKSVLCFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=O)NC3CCC(CC3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.